Benzenesulfonothioic acid, 4-methyl-, potassium salt

Vue d'ensemble

Description

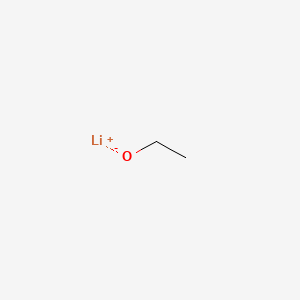

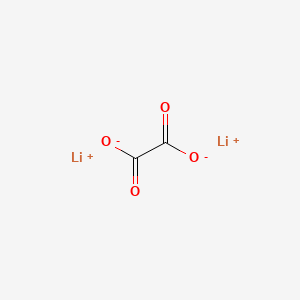

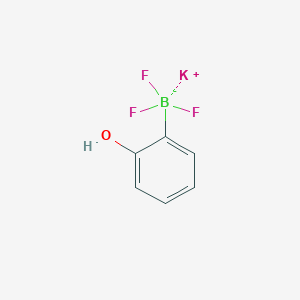

Benzenesulfonothioic acid, 4-methyl-, potassium salt, also known as p-Toluenesulfonic acid, thio-, potassium salt, Potassium thiotosylate, and Potassium p-toluenethiosulfonate , is a chemical compound with the molecular formula C7H8O2S2.K .

Molecular Structure Analysis

The molecular structure of Benzenesulfonothioic acid, 4-methyl-, potassium salt can be represented by the SMILES notation:S(=O)(=O)(S)C1=CC=C(C)C=C1.[K] . This indicates that the compound contains a benzene ring with a methyl group (CH3) and a sulfonothioic acid group attached to it. The potassium ion is also a part of the compound, likely forming an ionic bond with the sulfonothioic acid group.

Applications De Recherche Scientifique

Antibacterial Applications

Research has also focused on the antibacterial properties of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, synthesized from reactions of N-(benzenesulfonyl)cyanamide potassium salts. Some of these compounds demonstrated significant activity against a range of Gram-positive bacterial strains, suggesting their potential as antibacterial agents (Sławiński et al., 2013).

Adsorption Characteristics

A study on the adsorption characteristics of various organic chemicals on graphene highlights the potential of using potassium and rubidium salts of substituted benzenesulfonates for removing hazardous chemicals in wastewater. The research emphasizes the high adsorption capacity of these compounds towards pollutants containing benzene rings, underlining their importance in environmental cleanup efforts (Wu et al., 2011).

Nonlinear Optical Applications

The preparation and crystal structures of colorless 4-amino-1-methylpyridinium benzenesulfonate salts have been explored for their potential in second-order nonlinear optics. The synthesis of these salts through quaternization reactions and their noncentrosymmetric crystal structures suggest applications in the development of materials for optical technologies (Anwar et al., 2000).

Catalysis Research

In catalysis, potassium salts of substituted benzenesulfonates have been utilized in the synthesis of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. This research demonstrates the versatility of these compounds in catalyzing reactions for polymer production, indicating their significant role in materials science (Skupov et al., 2007).

Propriétés

IUPAC Name |

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDNWZFWWJFUSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

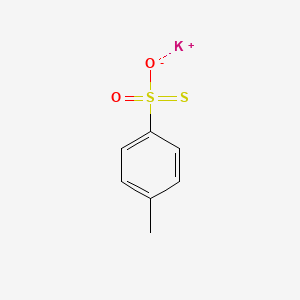

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067395 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonothioic acid, 4-methyl-, potassium salt | |

CAS RN |

28519-50-8 | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonothioic acid, 4-methyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium toluene-p-thiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?

A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].

Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?

A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].

Q3: Are there unexpected reactions observed with Potassium thiotosylate?

A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.

Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?

A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.

Q5: What are the structural characteristics of Potassium thiotosylate?

A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.

Q6: How is Potassium thiotosylate synthesized?

A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)